molecular formula C16H19ClN4O2S B2643085 2-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1234919-14-2

2-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2643085
CAS RN: 1234919-14-2
M. Wt: 366.86
InChI Key: BHQNSJYPAQCMAA-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have synthesized and characterized derivatives of benzenesulfonamide, including compounds with a similar structure to the specified chemical, highlighting their potential as drug development candidates. One study discussed the synthesis of CCR5 antagonists, a target for preventing HIV-1 infection, indicating the broader application in designing compounds for therapeutic purposes (Cheng De-ju, 2015).

Molecular Dynamic Simulation Studies

Molecular dynamic simulation and quantum chemical studies on piperidine derivatives, including compounds structurally related to the specified chemical, have been conducted to predict their corrosion inhibition efficiencies on iron surfaces. This research suggests applications in materials science, specifically for corrosion protection (S. Kaya et al., 2016).

Antimicrobial Activity

A series of novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives have been synthesized and demonstrated significant antimicrobial activity against several strains of microbes, indicating the potential for developing new antimicrobial agents (N. Desai et al., 2016).

Anticancer Activity

Compounds with structural similarities to the specified chemical have been evaluated for their anticancer activity, with some showing promising results against human tumor cell lines. This research highlights the potential application of such compounds in cancer therapy (M. Ghorab et al., 2014).

Carbonic Anhydrase Inhibition

Studies have also focused on the design and synthesis of benzenesulfonamide derivatives as inhibitors of human carbonic anhydrases, an enzyme target for the treatment of various diseases. These investigations underline the therapeutic applications of these compounds in developing inhibitors for disease treatment (D. Matulis et al., 2013).

properties

IUPAC Name

2-chloro-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2S/c17-14-4-1-2-5-15(14)24(22,23)20-12-13-6-10-21(11-7-13)16-18-8-3-9-19-16/h1-5,8-9,13,20H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQNSJYPAQCMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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